molecular formula C17H18ClN5O3 B5564916 8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one

Cat. No.: B5564916
M. Wt: 375.8 g/mol
InChI Key: MFRYKEKDVWVNAO-UHFFFAOYSA-N
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Description

The compound “8-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one” is a derivative of 1,2,4-triazole . Triazole derivatives are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals . They have been reported to show promising anticancer properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various techniques confirmed by spectroscopic methods like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The yield and melting point of the synthesized compounds can vary .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including the compound , is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures are also determined by single X-ray crystal diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The reactions are carefully controlled to ensure the correct formation of the triazole ring and the associated functional groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined using various techniques. For example, the IR absorption spectra can provide information about the presence of certain functional groups . The yield and melting point of the synthesized compounds can also provide valuable information .

Future Directions

The future research directions for 1,2,4-triazole derivatives include further exploration of their anticancer properties and other potential therapeutic uses . There is also a need for more detailed studies on their mechanism of action and the development of more effective and potent derivatives .

Properties

IUPAC Name

8-[2-chloro-4-(1,2,4-triazol-4-yl)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN5O3/c1-21-9-17(26-16(21)25)4-6-22(7-5-17)15(24)13-3-2-12(8-14(13)18)23-10-19-20-11-23/h2-3,8,10-11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRYKEKDVWVNAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCN(CC2)C(=O)C3=C(C=C(C=C3)N4C=NN=C4)Cl)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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